
5-Hydroxymethylchrysene sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethylchrysene sulfate is a sulfate ester derivative of 5-hydroxymethylchrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its potential mutagenic and carcinogenic properties. It is primarily studied in the context of its metabolic activation and inactivation in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxymethylchrysene sulfate typically involves the sulfation of 5-hydroxymethylchrysene. This process can be achieved using various sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfate ester .
Industrial Production Methods: These methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxymethylchrysene sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfate ester back to the hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of chrysene, which are of interest for further biological and chemical studies .
Aplicaciones Científicas De Investigación
5-Hydroxymethylchrysene sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the sulfation and desulfation processes in organic chemistry.
Medicine: Research focuses on its role in carcinogenesis and its potential as a biomarker for exposure to PAHs.
Mecanismo De Acción
The mechanism of action of 5-hydroxymethylchrysene sulfate involves its metabolic activation to reactive intermediates that can bind to DNA and other cellular macromolecules. This binding can lead to mutations and potentially initiate carcinogenesis. The compound is metabolized by enzymes such as cytochrome P450 and sulfotransferases, which convert it to its active sulfate ester form .
Comparación Con Compuestos Similares
Chrysene: A parent compound of 5-hydroxymethylchrysene, known for its carcinogenic properties.
5-Methylchrysene: A methylated derivative with similar metabolic pathways and biological effects.
Fluorinated Derivatives: Compounds like 5-fluoromethylchrysene, which have been studied for their altered biological activity due to fluorine substitution
Uniqueness: 5-Hydroxymethylchrysene sulfate is unique due to its sulfate ester group, which significantly influences its solubility, reactivity, and biological interactions. This makes it a valuable compound for studying the effects of sulfation on PAHs and their biological activity .
Propiedades
Número CAS |
100924-64-9 |
|---|---|
Fórmula molecular |
C19H14O4S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
chrysen-5-ylmethyl hydrogen sulfate |
InChI |
InChI=1S/C19H14O4S/c20-24(21,22)23-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11H,12H2,(H,20,21,22) |
Clave InChI |
SRLZFYPFZJWWAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)COS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
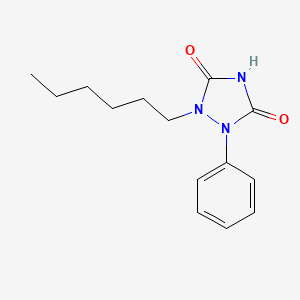
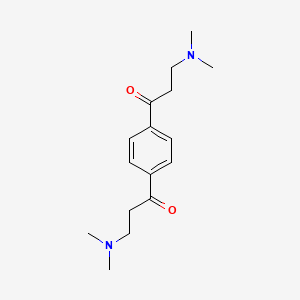
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
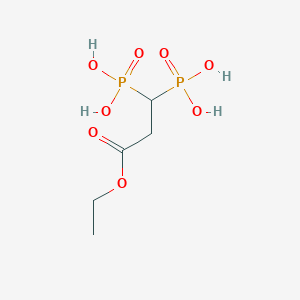
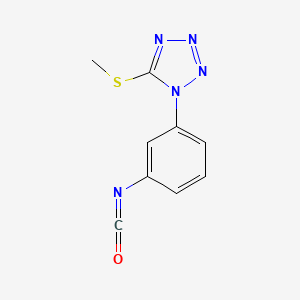
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
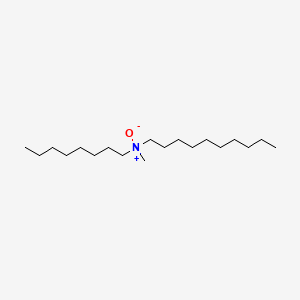

![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
